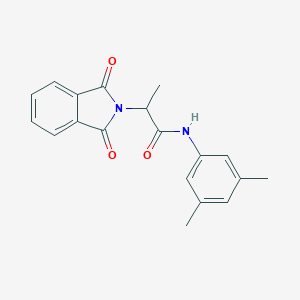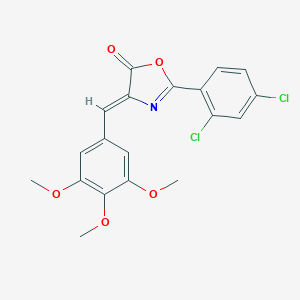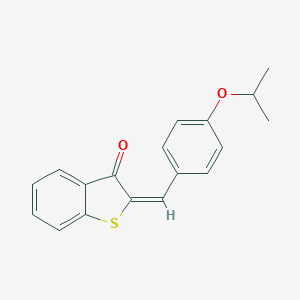![molecular formula C17H10ClN3O4S2 B415616 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide CAS No. 300378-48-7](/img/structure/B415616.png)
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as N-acetyl-N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide . It has a molecular formula of C14H11ClN2O3S2 and a molecular weight of 354.84 . The compound is characterized by a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final compound .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole moiety, a sulfonamide group, and a 4-chlorophenyl group . The presence of these functional groups contributes to the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound is synthesized through a series of chemical reactions including esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The exact reaction conditions and reagents used can influence the yield and purity of the final product.Mechanism of Action
properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(26)27-14)19-15(22)12-3-1-2-4-13(12)21(24)25/h1-9H,(H,19,22)/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKDGUIQXZZCU-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-chlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B415534.png)

![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-(2,4-dimethoxy-phenyl)-acetamide](/img/structure/B415538.png)
![2-[4-fluoro(phenylsulfonyl)anilino]-N-[2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415539.png)
![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B415540.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B415541.png)

![N-(2-furylmethyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415545.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-[2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415548.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)

![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)